molecular formula C24H18N4O3 B2434083 8-ethoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-19-7

8-ethoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2434083
CAS RN: 901044-19-7
M. Wt: 410.433
InChI Key: LJWVYBYFDONLEQ-UHFFFAOYSA-N
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Description

The compound “8-ethoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” belongs to a class of compounds known as quinolines . Quinolines and their derivatives have demonstrated various biological activities such as antimalarial, antibacterial, and anticancer . They are considered important in medicinal chemistry and are used as leads in drug development .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are numerous synthesis protocols reported in the literature for the construction of quinoline scaffolds . These include classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinoline compounds .


Molecular Structure Analysis

The molecular structure of quinoline derivatives generally consists of a pyridine ring fused to a benzene ring . The specific structure of “8-ethoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” would include additional functional groups attached to this basic scaffold.

Scientific Research Applications

Organic Synthesis and Building Blocks

Hydromethylation of Alkenes

Natural Product Synthesis

Total Synthesis of Bioactive Alkaloids

Materials Science and Photophysical Properties

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and the biological target. Some quinoline derivatives have been found to exhibit antimicrobial, anticancer, and antifungal effects .

Future Directions

Quinoline derivatives, due to their wide range of biological activities, continue to be an active area of research in medicinal chemistry . Future directions could include the synthesis of new derivatives and the exploration of their biological activities.

properties

IUPAC Name

8-ethoxy-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3/c1-2-31-19-11-12-22-20(14-19)24-21(15-25-22)23(16-7-4-3-5-8-16)26-27(24)17-9-6-10-18(13-17)28(29)30/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWVYBYFDONLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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